molecular formula C21H26N4O2 B1665929 Linaprazan CAS No. 847574-05-4

Linaprazan

カタログ番号: B1665929
CAS番号: 847574-05-4
分子量: 366.5 g/mol
InChIキー: GHVIMBCFLRTFHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リナプラザンは、主に胃食道逆流症(GERD)の治療のために開発された実験薬です。従来のプロトンポンプ阻害剤とは異なり、リナプラザンはカリウム競合性酸ブロッカーです。この化合物は当初、アストラゼネカによって開発されましたが、臨床試験では成功しませんでした。 現在、シンクルスファーマがリナプラザングルタートとして調査しており、これはより長い生物学的半減期を持つプロドラッグと予想されています .

2. 製法

合成経路および反応条件: リナプラザンの合成には、イミダゾピリジン誘導体の形成が含まれます。主要なステップには次のものがあります。

    イミダゾピリジンコアの形成: 適切な前駆体を制御された条件下で環化させることが含まれます。

    置換反応: 置換反応により、ジメチルフェニル基やヒドロキシエチル基などの官能基を導入します。

    精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、所望の純度が得られます。

工業的生産方法: リナプラザンの工業的生産には、最適化された反応条件を使用し、高収率と高純度を確保するための、大規模合成が関与する可能性があります。これには以下が含まれます。

    バッチ反応器: 合成と反応モニタリングを制御するため。

    連続フロー反応器: 効率的かつスケーラブルな生産のために。

    精製ユニット: 最終生成物が製薬基準を満たすようにするため。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of linaprazan involves the formation of an imidazopyridine derivative. The key steps include:

    Formation of the imidazopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of functional groups such as the dimethylphenyl and hydroxyethyl groups through substitution reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch reactors: For controlled synthesis and reaction monitoring.

    Continuous flow reactors: For efficient and scalable production.

    Purification units: To ensure the final product meets pharmaceutical standards.

化学反応の分析

Hydrolysis of Linaprazan Glurate (Prodrug Conversion)

This compound glurate (X842) acts as a prodrug that undergoes enzymatic hydrolysis to release active this compound. Key findings include:

  • Primary Pathway : Carboxylesterase 2 (CES2) catalyzes the hydrolysis of this compound glurate’s ester bond, yielding this compound and glurate metabolites .

  • Metabolic Efficiency : In rats, 70.48% of the administered dose is excreted via feces, with hydrolysis occurring rapidly in the gastrointestinal tract .

  • Species-Specific Differences : Plasma exposure (AUC) of this compound glurate in female rats is twice that of males, suggesting sex-dependent metabolic processing .

Table 1: Key Hydrolysis Parameters

ParameterValue/OutcomeSource
Main enzymeCES2
Excretion routeFeces (70.48%)
Sex-dependent AUC ratioFemale:Male = 2:1

Oxidative and Conjugative Metabolism

Post-hydrolysis, this compound undergoes further biotransformation:

  • Oxidation : Cytochrome P450 enzymes oxidize this compound into hydroxylated derivatives.

  • Dehydrogenation : Forms desmethyl metabolites with altered pharmacological activity .

  • Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion .

Key Metabolites Identified

  • M150 (2,6-dimethylbenzoic acid) : Dominant plasma metabolite (80.65% AUC in males, 67.65% in females) .

  • 13 total metabolites detected in rats, including oxidized and dehydrogenated derivatives .

Acid-Dependent Protonation and Binding

This compound’s mechanism relies on its protonation state in acidic environments:

  • pKa : 6.1, enabling rapid protonation in gastric lumen (pH 1–2) .

  • Binding Dynamics : Protonated this compound competes with K⁺ at the H⁺/K⁺-ATPase binding site, inhibiting acid secretion .

Table 2: Comparative pKa of P-CABs

DrugpKaAcid Inhibition Efficacy
This compound6.1High
Vonoprazan9.3Very high
Revaprazan8.68Moderate

Enzyme Inhibition Kinetics

This compound exhibits reversible, competitive inhibition of H⁺/K⁺-ATPase:

  • Binding Reversibility : Unlike PPIs, this compound binds ionically and reversibly, allowing rapid onset .

  • Canalicular Concentration : Achieves 10⁸-fold higher concentration in parietal cell canaliculi than plasma .

Table 3: this compound vs. PPIs

PropertyThis compound (P-CAB)PPIs (e.g., Omeprazole)
Binding TypeReversible, competitiveIrreversible, covalent
Activation RequirementNone (pre-protonated)Acidic pH for activation
Onset of ActionImmediate (first dose)Delayed (3–5 days)

Physicochemical Stability

  • Solid-State Amorphization : Mechanical milling converts crystalline this compound into an amorphous glass, which recrystallizes into polymorphs upon heating .

  • Polymorph Stability : this compound glurate HCl salt exists in multiple crystalline forms (e.g., Form A, B), with Form A showing superior stability under accelerated conditions .

科学的研究の応用

Pharmacological Profile

Linaprazan functions by selectively inhibiting gastric acid secretion through competitive binding to potassium ions in the gastric parietal cells. This mechanism allows for rapid and sustained control of gastric acidity, making it particularly effective for conditions requiring long-term acid suppression.

  • Mechanism of Action : this compound binds to the H+/K+ ATPase enzyme, leading to decreased gastric acid production.
  • Pharmacokinetics : this compound exhibits a favorable pharmacokinetic profile, with a longer half-life and reduced peak plasma concentration (Cmax) compared to traditional proton pump inhibitors (PPIs) like lansoprazole. This results in fewer side effects and improved patient compliance .

Treatment of Erosive Gastroesophageal Reflux Disease (eGERD)

This compound glurate, the prodrug form of this compound, has been specifically developed for treating eGERD. Clinical trials have demonstrated its efficacy in promoting healing and symptom relief in patients with moderate to severe eGERD.

  • Phase II Trials : In a recent Phase II study involving 248 patients, this compound glurate achieved a four-week healing rate of 89% in patients with moderate to severe eGERD, significantly outperforming lansoprazole, which had a healing rate of 38% .
  • Safety Profile : The compound has been shown to be well tolerated, with adverse events comparable to those observed with standard PPIs. The most frequently reported adverse event was COVID-19, occurring in 4% of participants .

Pediatric Applications

There are ongoing efforts to evaluate this compound glurate for pediatric patients suffering from GERD. A Phase III clinical trial is planned to assess its safety and efficacy in this demographic, which could expand its therapeutic use significantly .

Comparative Efficacy

The efficacy of this compound glurate has been compared against traditional PPIs in various studies:

Drug Healing Rate (Moderate to Severe eGERD) Healing Rate (Milder eGERD) Adverse Events
This compound Glurate89%91%Similar to PPIs
Lansoprazole38%81%Similar to this compound Glurate

Future Directions and Research Implications

The promising results from ongoing clinical trials suggest that this compound could represent a significant advancement in the treatment of GERD. The following areas are key for future research:

  • Long-term Efficacy : Further studies are needed to assess the long-term safety and efficacy of this compound glurate compared to established treatments.
  • Broader Indications : Investigating its potential use in other gastrointestinal disorders where acid control is critical.
  • Mechanistic Studies : Understanding the detailed pharmacodynamics and potential interactions with other medications.

作用機序

リナプラザンは、胃壁細胞のプロトンポンプのカリウムチャネルを阻害することで効果を発揮します。この作用は、プロトンポンプ阻害剤に見られる共有結合とは異なり、イオン性かつ可逆的です。 これは、より速い作用開始とより柔軟な酸分泌阻害をもたらします .

類似の化合物:

    ボノプラザン: より長い半減期とより強力な酸抑制を持つ別のカリウム競合性酸ブロッカー。

    テゴプラザン: ボノプラザンと同様、酸関連障害の治療に使用されます。

    フェクスプラザン: 開発中、酸抑制において有望な結果を示しています。

リナプラザンの独自性: リナプラザンは、その速い作用開始と可逆的な結合機構が特徴です。 短い半減期と高いクリアランス率により、他のカリウム競合性酸ブロッカーと比較して有効性が制限されます .

類似化合物との比較

    Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.

    Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.

    Fexuprazan: Under development, showing promising results in acid suppression.

Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .

生物活性

Linaprazan, a potassium-competitive acid blocker (P-CAB), is an investigational compound designed to inhibit gastric acid secretion by targeting the H+/K+-ATPase enzyme in gastric parietal cells. It has gained attention for its potential to provide rapid and effective acid suppression compared to traditional proton pump inhibitors (PPIs).

This compound works by competing with potassium ions for binding to the active site of the gastric H+/K+-ATPase, effectively inhibiting its activity. This mechanism allows for acid suppression even in neutral pH environments, which is a significant advantage over conventional PPIs that require acidic conditions for activation.

Key Characteristics:

  • Inhibition Constant (Ki) : Approximately 10 nM at pH 7 and 3 nM at pH 6.5, indicating a strong affinity for the enzyme.
  • Half-life (T1/2) : The compound exhibits a half-life of about 10 hours, allowing for sustained acid suppression throughout the day .

Erosive Esophagitis Treatment

This compound has shown promising results in treating erosive esophagitis. In clinical trials, it demonstrated comparable efficacy to standard treatments:

Treatment RegimenHealing Rate (%)Notes
This compound 75 mg92.3%Comparable to esomeprazole 40 mg
Esomeprazole 40 mg93.2%Standard treatment baseline

A double-blind, randomized study indicated that this compound effectively healed erosive esophagitis in moderate to severe cases, with a significant proportion of patients achieving symptom relief within four weeks .

Comparison with Proton Pump Inhibitors

In head-to-head studies, this compound has been shown to provide similar or superior outcomes compared to PPIs:

  • Acid Suppression : this compound achieves maximal acid suppression faster (within one day) compared to PPIs, which typically take several days .
  • Healing Rates : this compound's healing rates for reflux esophagitis ranged from 88% to 96%, outperforming PPIs in some studies .

Case Studies

Recent case studies have highlighted this compound's effectiveness in patients who did not respond adequately to traditional PPI therapy. For instance, patients with refractory gastroesophageal reflux disease (GERD) showed marked improvement when switched to this compound-based regimens, achieving symptom relief and improved quality of life measures .

Safety and Tolerability

This compound has been well-tolerated in clinical trials, with no significant adverse events reported. The incidence of side effects was comparable to that of PPIs, suggesting a favorable safety profile:

Adverse Event TypeIncidence (%)Comparison with PPIs (%)
Gastrointestinal1518
Headache1012
Dizziness56

The overall tolerability and safety data indicate that this compound could be a viable alternative for patients who experience side effects from PPIs .

特性

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870279
Record name 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248919-64-4, 847574-05-4
Record name Linaprazan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD0865
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate (0.12 g, 0.33 mmol), ethanolamine (0.2 g, 3.3 mmol) and sodium cyanide (10 mg, 0.2 mmol) were refluxed in dimethoxyethane (2 ml) for 20 h. The solvent was evaporated under reduced pressure. Purification of the residue by column chromatography on silica gel using methylene chloride:methanol (92:8) as eluent gave the product which was washed with diethyl ether to give 103 mg (79%) of the title compound.
Name
Methyl 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-imidazo[1,2-a]pyridine-6-carboxylate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (obtained as described in WO2/20523) (5 g, 14 mmol), ethanolamine (2.0 g 33 mmol) and 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) 1.5 g, 10 mmol) were dissolved in methanol (25 ml). The mixture was refluxed over night. The reaction mixture was cooled to 5° C. The solid product was filtered off and washed with methanol (15 ml). 4.2 g (84%) of the title compound was obtained as a white solid. The structure of the compound was confirmed with 1H-NMR spectrum.
Name
Isopropyl 8-[(2,6-dimethylbenzyl)amino]-2.3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

A reactor was charged with isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (11.30 kg, 1 equiv., 27.02 mol) and THF (45 L), ethanolamine (18.97 kg, 11 equiv., 309.2 mol) was added at about 20° C. The suspension was heated to about 100° C. Some solvent was distilled off and then THF (35L) was added and the distillation was continued. The procedure of adding THF and distilling it off was repeated until complete conversion. To the suspension ethanol (140L) was added and the suspension was heated to reflux. To obtain a clear solution additional ethanol (13L) was added. The hot solution was filtered and then cooled. The white solid was filtered off, washed with ethanol and dried to yield the product as a white powder. (8271 g).
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Reaction Step One
Quantity
18.97 kg
Type
reactant
Reaction Step One
Name
Quantity
45 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linaprazan
Reactant of Route 2
Reactant of Route 2
Linaprazan
Reactant of Route 3
Reactant of Route 3
Linaprazan
Reactant of Route 4
Reactant of Route 4
Linaprazan
Reactant of Route 5
Linaprazan
Reactant of Route 6
Reactant of Route 6
Linaprazan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。